5-Bromo-1-butyl-3-iodo-1H-indole
Description
5-Bromo-1-butyl-3-iodo-1H-indole is a halogenated indole derivative with a bromine atom at position 5, an iodine atom at position 3, and a butyl group at the N1 position. Indole derivatives are widely explored for their biological activity and utility in cross-coupling reactions due to their halogen substituents .
Properties
IUPAC Name |
5-bromo-1-butyl-3-iodoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrIN/c1-2-3-6-15-8-11(14)10-7-9(13)4-5-12(10)15/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBACAOIOYTUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrIN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole typically involves a multi-step process:
Bromination of Indole: Indole is reacted with dibromomethane to yield 5-bromo-1H-indole.
Iodination: The 5-bromo-1H-indole is then treated with sulfuric acid and sodium iodide to produce 5-bromo-3-iodo-1H-indole.
Butylation: Finally, the compound undergoes butylation to introduce the butyl group at the nitrogen position, resulting in 5-Bromo-1-butyl-3-iodo-1H-indole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butyl-3-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-butyl-3-iodo-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound can be explored for potential therapeutic applications due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-3-iodo-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with multiple molecular targets, including enzymes and receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets, influencing its biological activity .
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen vs. Heterocyclic Substituents : The iodine at C3 in the target compound contrasts with triazolyl () or imidazolyl groups () in analogs. Halogens like iodine enhance electrophilicity, favoring cross-coupling reactions, while heterocycles (e.g., triazoles) introduce hydrogen-bonding capabilities and bioactivity .
- N1 Substituents : The butyl group in the target compound increases lipophilicity compared to phenylsulfonyl () or benzoyl groups (), which may influence solubility and membrane permeability .
- Additional Functional Groups : The trifluoromethyl (CF₃) group in ’s compound introduces strong electron-withdrawing effects, altering reactivity compared to the target’s simpler halogen substituents .
Physicochemical and Spectroscopic Properties
- Melting Points : While the target compound’s melting point is unreported, analogs such as 5-Bromo-1-butyl-1H-indole () and triazolyl derivatives () show melting points between 133–196°C, suggesting moderate thermal stability .
- NMR Signatures : The butyl group in the target compound would exhibit characteristic δ 0.94 (t, CH₃) and δ 4.09 (t, NCH₂) peaks, as seen in . The iodine atom at C3 may deshield adjacent protons, shifting NMR signals upfield .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Bromo-1-butyl-3-iodo-1H-indole?
- Methodology :
- N1-Alkylation : Introduce the butyl group at the indole nitrogen via alkylation. Use 5-bromo-1H-indole as the starting material, deprotonated with NaH in anhydrous DMSO, and react with 1-iodobutane (1.2 eq.) at room temperature. This yields 5-bromo-1-butyl-1H-indole (94% yield, as per NMR characterization in ).
- C3-Iodination : Perform electrophilic iodination at position 3. Use N-iodosuccinimide (NIS) in dichloromethane with a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (0–25°C). Monitor reaction progress via TLC and purify via flash chromatography (analogous to bromination methods in ).
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent side reactions. Confirm regioselectivity using NMR (e.g., downfield shifts for C3-H in ¹H NMR).
Q. How can the structure of 5-Bromo-1-butyl-3-iodo-1H-indole be confirmed using spectroscopic methods?
- Characterization Techniques :
- ¹H/¹³C NMR : Compare chemical shifts to similar indole derivatives. For example, in 5-bromo-1-butyl-1H-indole, the N-butyl group shows signals at δ 4.09 ppm (t, NCH₂) and δ 0.94 ppm (t, CH₃) . The C3-iodo substituent will deshield adjacent protons, leading to distinct splitting patterns.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. used FAB-HRMS for analogous compounds, achieving precise mass confirmation .
- X-ray Crystallography : If crystalline, resolve the structure (e.g., as in for related indole derivatives) .
Advanced Research Questions
Q. How can researchers optimize the yield of 5-Bromo-1-butyl-3-iodo-1H-indole when introducing the iodo substituent at position 3?
- Experimental Design :
- Solvent Screening : Test polar (DMF, DCM) vs. non-polar solvents (toluene) to balance reactivity and solubility. PEG-400 improved yields in CuI-catalyzed reactions ( ) but may not suit iodination .
- Catalyst Selection : Compare FeCl₃, I₂, or AuCl₃ for electrophilic activation. used NBS for bromination; analogous optimization is needed for NIS .
- Temperature Control : Lower temperatures (0°C) may reduce side reactions (e.g., di-iodination).
- Data Analysis : Use DOE (Design of Experiments) to vary reagent ratios (1.0–1.5 eq. NIS) and track yields via HPLC.
Q. What strategies are effective in analyzing contradictory spectroscopic data during the characterization of halogenated indole derivatives?
- Contradiction Resolution :
- Regioisomer Identification : If unexpected NMR peaks arise, employ 2D techniques (HSQC, HMBC) to assign connectivity. For example, resolved ambiguities in alkylated indoles using ¹³C NMR .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated species under reducing conditions, as noted in ) .
- Cross-Validation : Compare melting points, HRMS, and IR with literature (e.g., reported 19F NMR for fluorinated analogs) .
Q. What are the potential applications of 5-Bromo-1-butyl-3-iodo-1H-indole in drug discovery?
- Methodological Applications :
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura (C5-Br) or Sonogashira (C3-I) couplings to generate diverse libraries. highlights indole derivatives as enzyme inhibitors (e.g., cholinesterase) .
- Biological Screening : Test as a kinase inhibitor scaffold (e.g., Flt3 inhibitors in ) or serotonin receptor ligand () .
- Considerations : Prioritize solubility (introduced butyl group) and metabolic stability (halogen substituents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
